2-Bromo-4-chloro-6-methylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-4-chloro-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are typically carried out under mild to moderate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield a thiourea derivative.
Scientific Research Applications
2-Bromo-4-chloro-6-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-methylphenylisothiocyanate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying protein interactions and functions .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-chloro-6-methylphenylisothiocyanate include other phenylisothiocyanates with different substituents. For example:
- 2-Bromo-4-chlorophenylisothiocyanate
- 4-Chloro-6-methylphenylisothiocyanate
- 2-Bromo-6-methylphenylisothiocyanate
These compounds share similar reactivity and applications but differ in their specific substituents, which can affect their chemical properties and reactivity. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more reactive compared to its analogs .
Properties
Molecular Formula |
C8H5BrClNS |
---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H5BrClNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3 |
InChI Key |
IUYSWGWHPUQPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.